8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one
CAS No.:
Cat. No.: VC15787612
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 8-methoxy-3H-1,2,3-benzotriazin-4-one |
| Standard InChI | InChI=1S/C8H7N3O2/c1-13-6-4-2-3-5-7(6)9-11-10-8(5)12/h2-4H,1H3,(H,9,10,12) |
| Standard InChI Key | YJZPDVBZHWFGHX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1N=NNC2=O |
Introduction
Structural and Chemical Identity of 8-Methoxybenzo[d] triazin-4(3H)-one
Molecular Architecture
Benzotriazines are nitrogen-rich heterocycles featuring a benzene ring fused to a triazine moiety. The numbering system for benzo[d] triazin-4(3H)-one places the ketone oxygen at position 4, with the methoxy group at position 8 residing on the benzene ring (Figure 1). This substitution pattern influences electronic distribution and steric interactions, impacting reactivity and physical properties .
Synthetic Analogues and Substituent Effects
Studies on 4-substituted benzotriazines, such as 4-methoxybenzo[d][1,2,] triazine (compound 4c), reveal that electron-donating groups like methoxy enhance stability and modulate reactivity in cyclization and nucleophilic substitution reactions . For instance, 4c exhibits a melting point of 99°C and distinct NMR signals (δ 8.38 ppm for aromatic protons), underscoring the role of substituents in dictating physicochemical behavior .
Synthesis Strategies for Benzotriazine Derivatives
Heterocyclization of TosMIC Precursors
The synthesis of benzotriazines typically begins with p-tosylmethyl isocyanide (TosMIC) derivatives. For example, 2-azidobenzaldehyde (1a) undergoes formamide treatment followed by dehydration with POCl₃ and Et₃N to yield α-tosyl-2-azidobenzyl isocyanide (3a) . Cyclization of 3a with alkoxide bases (e.g., t-BuOK) in polar solvents like THF generates 4-alkoxybenzotriazines (e.g., 4b–4m) in yields up to 93% .
Critical Reaction Parameters
-
Solvent Optimization: THF outperforms DMF or MeCN in facilitating cyclization, achieving 88% yield for 4b at 0°C .
-
Base Selection: Bulky bases (e.g., t-BuOK) favor α-deprotonation, enabling nucleophilic attack on the azide to form the triazine ring .
Adapting Methodology for 8-Methoxy Substitution
Introducing a methoxy group at position 8 would require starting with a 2-azido-5-methoxybenzaldehyde precursor. Following the established protocol:
-
Formamide Condensation: React 2-azido-5-methoxybenzaldehyde with formamide and p-TsOH to form N-(α-tosyl-5-methoxybenzyl)formamide.
-
Dehydration: Treat with POCl₃/Et₃N to generate the corresponding TosMIC derivative.
-
Cyclization: Employ NaH and allyl alcohol in THF at 0°C to yield 8-methoxybenzo[d] triazin-4(3H)-one.
Physicochemical Characterization Data
Spectral Profiles of Related Compounds
The following table summarizes NMR and HRMS data for 4-substituted benzotriazines, providing a benchmark for characterizing the 8-methoxy analogue:
For 8-methoxybenzo[d][1, triazin-4(3H)-one, anticipate:
-
NMR: Aromatic protons downfield-shifted due to the electron-donating methoxy group (δ 8.3–8.4 ppm), with a singlet for OCH₃ at δ ~3.8 ppm.
-
HRMS: Expected [M+H] at m/z 192.0662 (C₉H₈N₃O₂).
Challenges and Future Directions
Synthetic Hurdles
-
Regioselectivity: Ensuring methoxy incorporation at position 8 requires precise control over starting material substitution.
-
Purification: Polar benzotriazine derivatives often require chromatographic separation with hexane/EtOAc mixtures .
Research Opportunities
-
Biological Screening: Evaluate antimicrobial or anticancer activity, leveraging the triazine core’s bioactivity.
-
Materials Science: Explore use as ligands in coordination polymers or photoactive materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume